1,2,4-Trimethylcyclohexane

Beschreibung

Chemical Identity and Classification

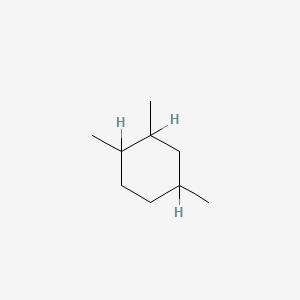

This compound belongs to the cycloalkane family of saturated hydrocarbons, characterized by its distinctive six-membered ring structure with three methyl substituents. The compound possesses the molecular formula C₉H₁₈ and exhibits a molecular weight of 126.2392 atomic mass units. The Chemical Abstracts Service has assigned it the registry number 2234-75-5, which serves as its primary identification in chemical databases worldwide.

The structural complexity of this compound arises from the presence of multiple chiral centers, resulting in several possible stereoisomeric configurations. The compound exists as a mixture of stereoisomers, including cis,trans,trans-1,2,4-trimethylcyclohexane and other geometric arrangements. These stereoisomers exhibit slightly different physical properties while maintaining the same molecular formula and connectivity pattern.

The International Union of Pure and Applied Chemistry Standard InChI Key for this compound is VCJPCEVERINRSG-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications. The compound appears as a colorless to light yellow liquid at room temperature with characteristic hydrocarbon properties.

Historical Context and Discovery

The discovery and isolation of this compound represents a significant milestone in petroleum chemistry research, dating back to the late 1930s. Joseph D. White and Augustus R. Glasgow Jr. at the National Bureau of Standards successfully isolated this compound from Oklahoma petroleum in 1939, marking the first documented extraction of this specific trimethylcyclohexane isomer from natural sources.

The isolation process involved sophisticated fractionation techniques for that era, including distillation at reduced pressure (215 mmHg) followed by crystallization from liquid dichlorodifluoromethane solutions. The researchers employed a fractionating column packed with jeweler's locket chain, achieving the equivalent of approximately 60 theoretical plates for separation. This methodology represented cutting-edge petroleum analysis technology of the time period.

The identification process utilized dehydrogenation reactions over palladinized asbestos catalyst at temperatures between 340°C and 380°C, which converted the cyclohexane derivative to pseudocumene (1,2,4-trimethylbenzene). This chemical transformation provided definitive structural confirmation through comparison with known aromatic compounds. The researchers further confirmed the identity through nitration reactions, producing trinitropseudocumene with identical melting points to authentic samples.

Prior to this discovery, several related trimethylcyclohexane isomers had been synthesized in laboratory settings, but the specific 1,2,4-isomer had not been identified in petroleum sources. The compound was initially referred to as "hexahydropseudocumene" due to its relationship with pseudocumene upon dehydrogenation. This historical designation reflects the systematic nomenclature practices of early 20th century organic chemistry.

Significance in Organic Chemistry

This compound occupies a unique position in organic chemistry due to its structural complexity and conformational behavior. The compound serves as an excellent model system for studying stereochemistry in substituted cyclohexane rings, particularly regarding the spatial arrangements of multiple substituents. The presence of three methyl groups in different positions creates multiple stereoisomeric possibilities, making it valuable for investigating conformational analysis and stereochemical relationships.

The compound demonstrates significant importance in petroleum chemistry as a naturally occurring component of crude oil fractions. Its identification in petroleum sources provided early insights into the complex hydrocarbon compositions found in natural fossil fuel deposits. This discovery contributed to the understanding of petroleum formation processes and the types of cyclic compounds that develop during geological transformation of organic matter.

From a theoretical organic chemistry perspective, this compound exemplifies the principles of conformational analysis in cyclohexane systems. The compound can adopt various chair conformations, with the relative positions of the methyl substituents influencing the overall molecular stability and energy profiles. These conformational considerations have implications for understanding reactivity patterns and thermodynamic properties of substituted cyclohexanes.

The compound also serves as a valuable reference standard in analytical chemistry applications, particularly in gas chromatography and mass spectrometry analyses. Its well-characterized retention times and fragmentation patterns make it useful for calibrating analytical instruments and developing separation methods for complex hydrocarbon mixtures. The availability of high-purity samples (greater than 96% by gas chromatography) facilitates its use in quantitative analytical applications.

Overview of Current Research Paradigms

Contemporary research involving this compound focuses primarily on its role as a fuel surrogate component and its detailed combustion characteristics. The compound has emerged as a significant model system for understanding the oxidation behavior of branched cycloalkanes under various temperature and pressure conditions. Recent investigations have utilized jet-stirred reactor systems to study its oxidation kinetics across temperature ranges from 600 to 1100 Kelvin.

Advanced chemical kinetic modeling represents a major research frontier for this compound. Researchers have developed comprehensive reaction mechanisms comprising 530 species and 3160 reactions specifically designed to describe the oxidation pathways of this compound. These detailed models incorporate hydrogen abstraction reactions, radical formation processes, and subsequent decomposition pathways that occur during high-temperature oxidation conditions.

Experimental techniques employed in current research include online gas chromatography coupled with mass spectrometry for real-time monitoring of reaction products. These analytical approaches have enabled researchers to identify and quantify 28 different species formed during the oxidation process, providing unprecedented detail about the reaction mechanisms involved in trimethylcyclohexane combustion.

The compound's significance extends to fuel surrogate development, where it serves as a representative component for modeling kerosene and jet fuel behavior. Its structural similarity to components found in practical fuels makes it valuable for developing simplified fuel surrogates that can predict combustion characteristics while reducing computational complexity. Research has demonstrated that this compound generates diverse product distributions including significant amounts of hydrocarbons, aromatic compounds, and oxidized intermediates during combustion processes.

Eigenschaften

IUPAC Name |

1,2,4-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJPCEVERINRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862883 | |

| Record name | 1,2,4-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,4-Trimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2234-75-5, 7667-60-9 | |

| Record name | 1,2,4-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,2,4-trimethyl-, (1R,2R,4R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007667609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7667-60-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

-

Catalysts : Palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are commonly used. Pd/C exhibits superior activity under mild conditions (25–50°C, 1–3 bar H₂).

-

Solvents : Ethanol or tetrahydrofuran (THF) facilitates substrate solubility.

-

Yield : Typically exceeds 90% with high purity (>95%) after distillation.

Mechanistic Insights

Hydrogenation proceeds via stepwise addition of hydrogen across the aromatic ring, forming intermediate cyclohexadienes and cyclohexenes before full saturation. The electron-donating methyl groups enhance ring stability, slightly reducing reaction rates compared to unsubstituted benzene.

Acid-Catalyzed Alkylation of Cyclohexane

Friedel-Crafts alkylation remains a classical approach, though its application to cyclohexane requires stringent conditions due to the substrate’s low reactivity.

Methodology

Challenges and Optimizations

-

Regioselectivity : The reaction often yields a mixture of trimethylcyclohexane isomers. Recent advances employ zeolite catalysts (e.g., H-ZSM-5) to improve selectivity toward the 1,2,4-isomer.

-

Byproduct Formation : Competing dialkylation and oligomerization are mitigated by using excess cyclohexane and controlled stoichiometry.

Isomerization of Trimethylcyclohexane Isomers

Thermal or catalytic isomerization enables the conversion of less stable isomers (e.g., 1,2,3- or 1,3,5-trimethylcyclohexane) into the thermodynamically favored 1,2,4-isomer.

Key Parameters

-

Catalysts : Alkali or alkaline earth metal salts (e.g., CaCl₂, MgSO₄) promote methyl group migration.

-

Equilibrium Control : Prolonged reaction times (>5 hours) shift the equilibrium toward the 1,2,4-isomer, which constitutes ~70% of the mixture at steady state.

Purification and Isolation

Crude reaction mixtures require rigorous purification to isolate this compound.

Fractional Distillation

Chromatographic Techniques

-

Stationary Phase : Reverse-phase C18 columns.

-

Mobile Phase : Methanol/water gradients (70:30 to 90:10).

Comparative Analysis of Synthesis Routes

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | 25–50 | 92 | 95 |

| Friedel-Crafts Alkylation | AlCl₃ | 80–120 | 65 | 85 |

| Isomerization | CaCl₂ | 100–150 | 70 | 90 |

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,4-Trimethylcyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: Halogenation reactions can replace hydrogen atoms with halogens under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Substitution: Halogenation can be achieved using chlorine or bromine in the presence of light or a catalyst.

Major Products:

Oxidation: Trimethylcyclohexanol, trimethylcyclohexanone, and trimethylcyclohexanoic acid.

Reduction: Various lower hydrocarbons.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1,2,4-Trimethylcyclohexane has several notable applications in scientific research:

Chemistry

- Model Compound : It serves as a model compound for studying stereochemistry and conformational analysis of cyclohexanes. Its specific stereochemistry allows researchers to investigate the effects of molecular shape on chemical reactivity.

Biology

- Cellular Mechanisms : Research indicates that exposure to this compound can lead to the formation of reactive oxygen species (ROS) in cultured rat cerebellar granule cells. This suggests potential neurotoxic effects and influences on oxidative stress pathways .

Medicine

- Drug Development : The compound is being explored as a precursor for synthesizing pharmaceutical compounds due to its unique structural properties. Its interactions with biological macromolecules are under investigation for potential therapeutic applications.

Industry

- Solvent Applications : Due to its non-polar nature and ability to dissolve organic substances, it is used as a solvent in chemical syntheses and reactions. It also acts as an intermediate in the production of specialty chemicals.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Toxicological Studies : A study demonstrated that exposure to this compound resulted in Erk1/2 phosphorylation and ROS formation in cultured rat cerebellar granule cells. This indicates potential neurotoxic effects that require further investigation .

- Environmental Impact : Research examining the fate of this compound in aquatic environments has shown its persistence and potential ecological implications. Concentration levels observed in water samples suggest a need for understanding its effects on aquatic organisms.

Wirkmechanismus

The mechanism of action of 1,2,4-trimethylcyclohexane involves its interaction with cellular components, leading to the formation of reactive oxygen species. These reactive species can affect various molecular targets and pathways, including the phosphorylation of Erk1/2 and the activation of Akt-1/Raf-1 crosstalk .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Trimethylcyclohexane Isomers

| Compound | Boiling Point (°C) | Density (g/cm³) | Hydrogen Storage Density (wt%) |

|---|---|---|---|

| This compound | ~165–170* | ~0.81–0.83* | 6.7† |

| 1,3,5-Trimethylcyclohexane | ~175–180* | ~0.83–0.85* | 6.7† |

| 1,2,3-Trimethylcyclohexane | ~160–165* | ~0.80–0.82* | 6.7† |

*Estimated from petroleum distillation data ; †From dehydrogenation studies .

Table 2: Dehydrogenation Performance of Cyclohexane Derivatives

| Compound | r-value‡ (180°C) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| Cyclohexane | 0.15 | 98.5 |

| Methylcyclohexane | 0.35 | 85.2 |

| 1,4-Dimethylcyclohexane | 0.45 | 78.9 |

| This compound | 0.55 | 72.4 |

‡r-value = rate of hydrogen production per unit catalyst mass .

Toxicological Effects Compared to Aliphatic and Aromatic Hydrocarbons

This compound demonstrates distinct toxicokinetic and pharmacological behaviors:

- Respiratory Burst Inhibition: At 100–500 µM, this compound suppresses reactive oxygen species (ROS) production in human neutrophils more potently than aliphatic n-nonane but less than aromatic 1,2,4-trimethylbenzene .

- Tissue Accumulation : In rats exposed to 1000 ppm, this compound accumulates preferentially in adipose tissue (fat:blood ratio = 12:1), contrasting with 1,2,4-trimethylbenzene, which shows higher brain penetration .

Table 3: Toxicokinetic Parameters of C₉ Hydrocarbons in Rats

| Compound | Blood (µg/mL) | Brain (µg/g) | Fat (µg/g) |

|---|---|---|---|

| n-Nonane (aliphatic) | 8.2 | 1.5 | 45.3 |

| This compound | 6.8 | 2.1 | 82.7 |

| 1,2,4-Trimethylbenzene | 7.5 | 5.8 | 68.4 |

Data from 6-hour inhalation exposure .

Environmental Behavior and Biodegradation

This compound exhibits moderate environmental persistence:

- Biodegradation : In surface water, its degradation half-life (~15–30 days) is slower than n-decane (~5 days) but faster than 1,3,5-trimethylcyclohexane (>60 days) .

- Thermal Degradation : At combustion temperatures (>300°C), it generates aromatic byproducts (e.g., toluene) and trimethylcyclohexane derivatives, similar to other naphthenic hydrocarbons .

Table 4: Environmental Half-Lives of Hydrocarbons

| Compound | Half-life (Days) |

|---|---|

| n-Decane | 5 |

| This compound | 15–30 |

| 1,3,5-Trimethylcyclohexane | >60 |

| 1,2,4-Trimethylbenzene | 10–20 |

Data from biodegradation assays in surface water .

Biologische Aktivität

1,2,4-Trimethylcyclohexane (TMCH) is a cyclic hydrocarbon with the molecular formula C₉H₁₈. This compound has garnered attention in toxicological studies due to its biological activity, particularly its effects on cellular mechanisms and potential health implications. This article explores the biological activity of TMCH, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.

Reactive Oxygen Species (ROS) Formation

Research indicates that exposure to this compound leads to the formation of reactive oxygen species (ROS) in cultured rat cerebellar granule cells. A study demonstrated that TMCH induces a time- and concentration-dependent dephosphorylation of Akt-1 and Raf-1 kinases while increasing the phosphorylation of extracellular signal-regulated kinases (Erk1/2) . The involvement of nitric oxide (NO) was also highlighted, as the inhibition of nitric oxide synthase reduced ROS formation and cell death induced by TMCH. This suggests a complex interplay between various signaling pathways in response to TMCH exposure.

Health Effects

The toxicological profile of TMCH reveals several health effects associated with its exposure. Notably, a study involving rats exposed to high concentrations (8,200 mg/m³) of Stoddard solvent—which contains TMCH—showed no significant mortality over a short observation period . However, case reports indicate that chronic exposure to solvents containing TMCH may lead to hematological changes such as decreased red blood cell counts and hemoglobin levels among workers .

Table 1: Summary of Health Effects from TMCH Exposure

| Study Type | Organism | Exposure Concentration | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 8,200 mg/m³ | No mortality observed within 10 days |

| Chronic Exposure | Humans | Varied | Decreased red blood cell counts in exposed workers |

| Case Reports | Mixed species | High concentrations | Aplastic anemia reported but not causally linked |

Antioxidant Activity

In addition to its toxicological implications, TMCH has been studied for its antioxidant properties. The antioxidant activity was evaluated using the DPPH free radical scavenging method. Results indicated that various concentrations of essential oils containing compounds like TMCH exhibited significant antioxidant activity . This suggests that while TMCH can induce oxidative stress under certain conditions, it may also possess properties that can mitigate oxidative damage.

Case Studies

Several case studies have explored the biological effects of this compound:

- Occupational Exposure : A retrospective cohort study examined workers at an aircraft maintenance facility exposed to low levels of Stoddard solvent (which includes TMCH). While no significant increase in mortality was found, there were notable changes in blood parameters among those chronically exposed .

- Animal Studies : In experimental settings involving cats and rats exposed to high concentrations of Stoddard solvent, significant differences in susceptibility were observed. Cats showed rapid mortality at higher doses, while rats displayed resilience under similar conditions .

Q & A

Q. How can 1,2,4-trimethylcyclohexane isomers be synthesized and purified for experimental use?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation of substituted cyclohexenes or alkylation of methylcyclohexane derivatives. Purification is achieved via fractional distillation under reduced pressure (boiling point varies by isomer, ~130–150°C) . Gas chromatography (GC) with polar capillary columns (e.g., DB-WAX) is recommended for isomer separation, validated by retention indices and mass spectrometry . For stereoisomer-specific studies, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to confirm configurations (e.g., axial vs. equatorial methyl groups) .

Q. What are the primary toxicological effects of this compound exposure in mammalian cells?

- Methodological Answer : In vitro studies on rat cerebellar granule cells and human neutrophils demonstrate dose-dependent reactive oxygen species (ROS) formation. Key assays include:

- Chemiluminescence : To detect ROS bursts in neutrophils .

- Electron Paramagnetic Resonance (EPR) : For quantifying hydroxyl radicals using spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) .

- Western Blotting : To assess Erk1/2 phosphorylation and Akt-1/Raf-1 signaling pathways linked to ROS generation .

Q. How does this compound accumulate in biological tissues after inhalation?

- Methodological Answer : Rats exposed to 1000 ppm vapor show accumulation in blood, brain, and perirenal fat. Tissue concentrations are measured via headspace GC with flame ionization detection (FID). Key parameters:

| Tissue | Concentration (μg/g) |

|---|---|

| Blood | 12.3 ± 1.5 |

| Brain | 8.9 ± 0.7 |

| Fat | 45.2 ± 3.1 |

| Data from repeated 6-hour exposures over 7 days . |

Advanced Research Questions

Q. What mechanistic contradictions exist in ROS generation pathways induced by this compound?

- Methodological Answer : Conflicting data arise from cell-type-specific responses:

- Neutrophils : ROS production is NADPH oxidase-dependent, inhibited by diphenyleneiodonium (DPI) .

- Neuronal Cells : ROS formation involves mitochondrial dysfunction and nitric oxide synthase (NOS) activation, unaffected by DPI .

Resolution strategies: - Use isoform-specific inhibitors (e.g., apocynin for NADPH oxidase).

- Perform siRNA knockdown of NOS or Akt-1 to isolate pathways .

Q. How do stereoisomers of this compound influence combustion kinetics?

- Methodological Answer : Jet-Stirred Reactor (JSR) experiments at 500–1100 K reveal isomer-specific reactivity:

Q. What chromatographic standards optimize isomer resolution for environmental monitoring?

- Methodological Answer : Use ASTM Method D6729 with a Supelco SPB-1 column (100 m × 0.25 mm ID). Critical standards include:

- ctc-1,2,4-Trimethylcyclohexane (Retention Index: 954)

- 1,1,2-Trimethylcyclohexane (Retention Index: 368)

Calibrate with hydrocarbon test mixes containing n-nonane and 1,2,4-trimethylbenzene for cross-validation .

Q. How do thermodynamic properties vary among this compound isomers?

- Methodological Answer : Ionization energies (IE) and phase-change data differ:

| Isomer | IE (eV) | ΔHvap (kJ/mol) |

|---|---|---|

| cis,trans,trans | 9.38 | 38.2 ± 0.5 |

| cis,cis,trans | 9.45 | 36.7 ± 0.4 |

| IE measured via electron impact (EI) mass spectrometry; ΔHvap via static calorimetry . |

Data Contradiction Analysis

Q. Why do conflicting results exist regarding this compound’s role in lipid peroxidation?

- Methodological Answer : Discrepancies stem from assay sensitivity:

- Thiobarbituric Acid (TBA) Assay : Detects malondialdehyde (MDA) but cross-reacts with aldehydes from solvent degradation .

- GC-MS Lipidomics : Specific for oxidized phospholipids (e.g., hydroxyoctadecadienoic acids) but requires higher cell densities.

Recommendation: Combine TBA with 4-hydroxynonenal (4-HNE) ELISA for specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.